molecular formula C18H15ClN4O2 B4503630 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4503630
M. Wt: 354.8 g/mol
InChI Key: UDIIOGRLEQFQRS-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide is 354.0883534 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthetic Pathways : The synthesis of pyridazino and pyridine derivatives involves multi-step reactions, including amidation, cycloaddition, and hydrolysis, to produce compounds with potential biological activities. The synthesis of acetamide derivatives and their characterization through spectroscopic methods indicate the diverse synthetic strategies employed to create these molecules (Gewald et al., 1995), (Yıldırım & Çetin, 2008).

  • Reactivity Channels : The chemical oxidation of acetamide compounds and the resulting products' characterization through X-ray crystallography highlight the reactivity and potential applications of these molecules in further synthetic and application-oriented research (Pailloux et al., 2007).

Biological and Applied Research

  • Ligand-Protein Interactions : Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs reveal their potential in ligand-protein interactions, further demonstrated through molecular docking studies. These compounds show promise in various fields, including photovoltaic efficiency and non-linear optical activity (Mary et al., 2020).

  • Antibacterial Agents : Synthesis and QSAR studies of acetamide derivatives explore their potential as antibacterial agents, indicating the role of substituents in enhancing their biological activity. This research underscores the importance of structural modification in developing new therapeutics (Desai et al., 2008).

  • Corrosion Inhibitors : The synthesis of acetamide derivatives for use as corrosion inhibitors demonstrates their application in protecting materials, highlighting the interdisciplinary nature of chemical research (Yıldırım & Çetin, 2008).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-15-3-1-14(2-4-15)16-5-6-18(25)23(22-16)12-17(24)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIIOGRLEQFQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

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